molecular formula C15H19BrN2O2 B3173583 4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide CAS No. 947240-27-9

4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide

Cat. No.: B3173583
CAS No.: 947240-27-9
M. Wt: 339.23 g/mol
InChI Key: NAKLKQNDAKDOFH-UHFFFAOYSA-N
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Description

4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide is a chemical compound with the molecular formula C15H19BrN2O2 and a molar mass of 339.23 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a bromoacetyl group and a cyclohexylbenzamide moiety.

Preparation Methods

The synthesis of 4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide typically involves the reaction of 4-aminobenzamide with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive bromoacetyl group.

Mechanism of Action

The mechanism of action of 4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide involves the interaction of its bromoacetyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds with proteins or enzymes, thereby inhibiting their activity. The compound may also modulate specific signaling pathways by targeting key molecular components .

Comparison with Similar Compounds

Similar compounds to 4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide include other bromoacetyl derivatives and benzamide analogs. For example:

The uniqueness of this compound lies in its cyclohexylbenzamide structure, which imparts specific chemical and biological properties that are distinct from other bromoacetyl derivatives.

Properties

IUPAC Name

4-[(2-bromoacetyl)amino]-N-cyclohexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c16-10-14(19)17-13-8-6-11(7-9-13)15(20)18-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKLKQNDAKDOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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